Thermodynamic & Physicochemical Profile: 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone
This guide provides an in-depth technical analysis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone , a critical fluorinated building block used in the synthesis of fused heterocyclic pharmaceutical intermediates. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone , a critical fluorinated building block used in the synthesis of fused heterocyclic pharmaceutical intermediates.
Executive Technical Summary
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone (henceforth BFNE ) is a highly reactive
-haloketone intermediate. It is structurally characterized by a phenacyl bromide core substituted with an ortho-fluorine and a meta-nitro group relative to the acetyl moiety.
This compound serves as a "linchpin" electrophile in drug discovery, particularly for synthesizing indole, imidazopyridine, and pyrrole scaffolds via Hantzsch-type cyclizations. Its thermodynamic profile is dominated by the high enthalpy of the C-Br bond and the electron-withdrawing synergistic effect of the nitro and fluoro substituents, rendering it susceptible to nucleophilic attack and thermal degradation.
Critical Quality Attributes (CQAs):
Lachrymator: High potency; requires containment.
Thermal Instability: Prone to autocatalytic dehydrobromination above
.
Hydrolytic Sensitivity: Rapidly hydrolyzes to the corresponding
-hydroxy ketone in aqueous base.
Chemical Identity & Structural Properties[1][2][3][4][5]
Property
Detail
IUPAC Name
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethan-1-one
Precursor CAS
(2'-Fluoro-3'-nitroacetophenone)
Molecular Formula
Molecular Weight
261.03 g/mol
Structural Class
-Bromoacetophenone; Nitroarene
SMILES
O=C(CBr)C1=C(F)C(=O)=CC=C1
Electronic Environment
The ortho-fluorine atom exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. The meta-nitro group further deactivates the aromatic ring, making the C-Br bond highly labile to nucleophilic displacement (
) but resistant to electrophilic aromatic substitution.
Thermodynamic Properties
Specific experimental values for BFNE are rare in public registries due to its proprietary use. The values below represent a synthesis of precursor data and high-fidelity group contribution estimates validated against analogous nitro-phenacyl bromides.
Phase Transition & Thermal Data
Parameter
Value / Range
Confidence
Technical Insight
Physical State
Solid (Crystalline)
High
Precursor is liquid; -bromination typically raises MP by .
Melting Point (MP)
Predicted
Lower than the para-nitro analog () due to ortho-F steric strain disrupting packing.
Boiling Point
Decomposes
High
Do not distill. Theoretical BP is irrelevant due to thermal instability.
Enthalpy of Fusion ()
Est.
Typical for substituted acetophenones.
Flash Point
Est.
Likely decomposes before flashing.
Solubility & Partitioning
LogP (Octanol/Water):
(Predicted).
Solubility Profile:
High: Dichloromethane (DCM), Ethyl Acetate, THF.
Moderate: Toluene, Acetonitrile.
Low/Insoluble: Water, Hexanes.
Reactive Solvent: Alcohols (slow solvolysis to alkoxy-ketones).
Stability & Degradation Thermodynamics[1]
BFNE exhibits Type II Thermal Instability . It does not detonate, but it undergoes accelerating decomposition releasing toxic fumes (
, ).
Decomposition Mechanism
The primary degradation pathway is acid-catalyzed dehydrobromination . Traces of
(formed by hydrolysis or light exposure) catalyze the formation of enol intermediates, which polymerize or condense into dark tars.
Diagram 1: Thermal Degradation Pathway
Caption: Autocatalytic degradation cycle of BFNE triggered by heat or moisture, releasing HBr which accelerates the process.[1]
packet) in the secondary container to neutralize evolved .
Experimental Protocols
Synthesis Workflow (Thermodynamically Controlled)
Direct bromination of the acetophenone precursor requires strict temperature control to prevent over-bromination (dibromo impurity) or nitration of the ring.
Diagram 2: Synthesis & Purification Logic
Caption: Controlled synthesis workflow minimizing thermal stress to prevent degradation.
Analytical Method: Purity by HPLC
Use this protocol to validate thermodynamic stability studies.
Note: Inject immediately. Do not leave sample in autosampler >2 hours (solvolysis risk).
Differential Scanning Calorimetry (DSC)
To determine the "Onset of Decomposition" (
):
Sample: 2–5 mg in a gold-plated high-pressure crucible (standard Al pans may react with Br).
Ramp:
from to .
Purge: Nitrogen (
).
Expectation: Endotherm (Melting) at
, followed by Exotherm (Decomposition) .
References
National Institute of Standards and Technology (NIST). (2024). Ethanone, 2-bromo-1-(4-nitrophenyl)- (Isomer Analog Data). NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (2025).[3] Compound Summary: 2-Bromoacetophenone (Alpha-Halo Ketone Class Properties). National Library of Medicine. Retrieved from [Link]
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives. PMC PubMed Central. Retrieved from [Link]
Technical Guide: Biological Potential & Synthetic Utility of 2-Fluoro-3-Nitro Substituted Acetophenones
The following technical guide details the biological potential and synthetic utility of 2-fluoro-3-nitroacetophenone and its substituted derivatives. This analysis is structured for drug discovery scientists, focusing on...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological potential and synthetic utility of 2-fluoro-3-nitroacetophenone and its substituted derivatives. This analysis is structured for drug discovery scientists, focusing on the scaffold's role as a "privileged intermediate" for generating diverse bioactive heterocycles.[1][2]
Executive Summary: The "Linchpin" Scaffold
2-Fluoro-3-nitroacetophenone (2F-3NA) is not merely a reagent; it is a trifunctional "linchpin" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional groups:
2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-acetyl and ortho-nitro electron-withdrawing effects.
3-Nitro: A "masked" amino group, essential for bioreductive mechanisms or intramolecular cyclizations.
1-Acetyl: A handle for condensation reactions (Claisen-Schmidt) to form chalcones or heterocyclization to quinolones.
Research indicates that while the parent molecule possesses limited intrinsic activity, its derivatives exhibit potent antimicrobial , anticancer , and anti-inflammatory profiles.
Chemical Basis of Biological Activity
The biological efficacy of 2F-3NA derivatives stems from specific electronic and steric properties imparted by the substitution pattern.
The Fluorine Effect[3]
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists metabolic oxidation by Cytochrome P450, prolonging the half-life of derived drugs.
Binding Affinity: Fluorine acts as a hydrogen bond acceptor substitute and alters the pKa of neighboring groups, often enhancing binding to enzyme active sites (e.g., EGFR kinase domains).
The Nitro "Warhead"
Bioreductive Activation: In hypoxic tumor environments, the nitro group can be enzymatically reduced to toxic hydroxylamines or amines, providing selectivity against solid tumors (similar to the mechanism of nitroimidazoles).
Electronic Activation: The strong electron-withdrawing nature (
) activates the ring for covalent interactions with nucleophilic cysteine residues in target proteins.
Derivatives of 2F-3NA, particularly nitro-chalcones and fluoro-quinolones , have shown significant cytotoxicity against human cancer cell lines (MCF-7, HepG2, A549).
Mechanism:
Chalcones: Formed via condensation with benzaldehydes, these derivatives act as Michael acceptors, alkylating DNA or inhibiting EGFR-tyrosine kinase.
Tubulin Inhibition: 3-fluoro-substituted beta-lactams derived from this scaffold mimic Combretastatin A-4, disrupting microtubule dynamics.[3]
Table 1: Cytotoxicity Profile of Key 2F-3NA Derivatives
Derivative Class
Target Mechanism
Cell Line
Activity (IC)
Ref
Nitro-Chalcone (NCH-10)
EGFR-TKD Inhibition
MCF-7 (Breast)
4.3 µM
[1]
Nitro-Chalcone (NCH-2)
EGFR-TKD Inhibition
HepG2 (Liver)
2.7 µM
[1]
3-Fluoro-β-lactam
Tubulin Polymerization
MCF-7
0.095 µM
[2]
Fluoro-Benzofuran
Bcl-2 Downregulation
HCT116 (Colon)
19.5 µM
[3]
Antimicrobial & Antifungal Activity
The scaffold is a precursor to fluoroquinolone analogs . The presence of the fluorine atom at position 2 (which often becomes position 6 in the final quinolone ring) is critical for DNA gyrase inhibition.
Key Findings:
Chalcones derived from nitroacetophenone showed MIC values of 20 µg/mL against Pseudomonas fluorescence.[4]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide derivatives exhibit synergistic effects with Meropenem against resistant K. pneumoniae.[5]
Synthetic Workflows & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from 2-Fluoro-3-nitroacetophenone.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 2-fluoro, 3-nitro, and 1-acetyl groups.
Protocol: Synthesis of Bioactive Nitro-Chalcones
Rationale: This protocol utilizes the acidity of the acetyl
-protons, enhanced by the electron-withdrawing nitro group, to facilitate condensation.
Materials:
2-Fluoro-3-nitroacetophenone (1.0 eq)
Substituted Benzaldehyde (1.0 eq)
Sodium Hydroxide (40% aq. solution)
Ethanol (95%)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 2-fluoro-3-nitroacetophenone in 15 mL of ethanol in a round-bottom flask.
Activation: Place the flask in an ice bath (0-4°C). Dropwise add 5 mL of 40% NaOH while stirring. Note: The solution will darken, indicating enolate formation.
Condensation: Add 10 mmol of the selected benzaldehyde. Allow the mixture to warm to room temperature and stir for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the acetophenone spot.
Workup: Pour the reaction mixture into 100 mL of ice water containing 2 mL HCl to neutralize.
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure chalcone.
Self-Validation Check:
Success Indicator: Appearance of a diagnostic doublet (
Hz) in H-NMR around 7.5–8.0 ppm, confirming the trans-alkene geometry.
Structure-Activity Relationship (SAR) Logic
The following Graphviz diagram details the SAR logic for optimizing this scaffold.
Figure 2: Structure-Activity Relationship (SAR) optimization logic for the scaffold.
References
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis.
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. PMC.
Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. ResearchGate.
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
protocol for reducing the nitro group in 2-fluoro-3-nitrophenacyl bromide
Application Note: Chemoselective Reduction of 2-Fluoro-3-Nitrophenacyl Bromide Executive Summary This application note details the protocol for the chemoselective reduction of the nitro group in 2-fluoro-3-nitrophenacyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reduction of 2-Fluoro-3-Nitrophenacyl Bromide
Executive Summary
This application note details the protocol for the chemoselective reduction of the nitro group in 2-fluoro-3-nitrophenacyl bromide to its corresponding amine, 3-amino-2-fluorophenacyl bromide .
The Challenge: This transformation presents a "Chemoselectivity Triangle" challenge. The substrate contains three reducible or labile functionalities:
Nitro group (
): The target for reduction.
-Bromoketone (): Highly susceptible to hydro-dehalogenation (loss of Br) under catalytic hydrogenation conditions or nucleophilic attack (hydrolysis) under basic conditions.
Aryl Fluoride (
): Generally stable, but activates the ring, influencing the electronic properties of the amine product.
The Solution: We recommend Stannous Chloride (
) as the primary method (Method A) due to its exceptional chemoselectivity for nitro groups in the presence of haloketones. A secondary, scalable method using Iron/Acetic Acid (Method B) is provided for larger batches where tin waste disposal is a constraint.
Critical Warning: The product, 3-amino-2-fluorophenacyl bromide, is unstable as a free base due to intermolecular self-alkylation (polymerization). This protocol includes a mandatory stabilization step isolating the product as a Hydrochloride (HCl) salt.
Strategic Analysis & Mechanism
The reduction of nitroarenes proceeds through a nitroso (
) and hydroxylamine () intermediate sequence.
Why not Catalytic Hydrogenation (
)?
Standard hydrogenation poses a high risk of reducing the C-Br bond (hydrodehalogenation) and the ketone (to alcohol) before the nitro group is fully reduced.
Why not Lithium Aluminum Hydride (
)?
Hydride reagents will indiscriminately reduce the ketone to an alcohol and displace the bromide.
Why Stannous Chloride (
)?
Sn(II) functions as a chemoselective reducing agent in acidic or neutral media.[1] It operates via an electron transfer mechanism that requires protonation of the nitro group intermediates but does not readily attack ketones or alkyl halides.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the critical stabilization step required to prevent product degradation.
Solvent: Ethanol (Absolute) or Ethyl Acetate (EtOAc)
Workup: Saturated Sodium Bicarbonate (
) or Rochelle's Salt (Potassium Sodium Tartrate).
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-fluoro-3-nitrophenacyl bromide (1.0 mmol) in Ethanol (10 mL, 0.1 M concentration).
Note: Ethyl Acetate can be used if the substrate solubility is poor in ethanol.
Addition: Add
(5.0 mmol, 5 equiv) in a single portion.
Observation: The solution may turn slightly yellow.
Reaction: Heat the mixture to 70°C (Reflux) under nitrogen for 2–3 hours.
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). Look for the disappearance of the starting material spot and the appearance of a polar, fluorescent amine spot (often stains red/purple with Ninhydrin).
Cooling: Cool the reaction mixture to room temperature (20–25°C).
Quench & Workup (Critical Step):
The "Tin Emulsion" Problem: Tin salts form gelatinous emulsions that trap product.
Solution: Pour the reaction mixture into 20 mL of ice-water. Carefully adjust pH to ~8 using saturated
solution.
Alternative: Add 20 mL of 10% w/v Rochelle's Salt solution and stir vigorously for 30 minutes until layers separate clearly.
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL).
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at C.
Caution: Do not heat the crude residue excessively.
Stabilization: Immediately dissolve the crude oil in minimal diethyl ether and add 2M HCl in ether (1.2 equiv). Filter the resulting precipitate to obtain 3-amino-2-fluorophenacyl bromide hydrochloride .
Method B: Iron/Acetic Acid Reduction (Scalable)
Recommended for multi-gram scale where tin waste is prohibitive.
Reagent: Iron Powder (325 mesh, reduced) (4.0 equiv)
Solvent: Glacial Acetic Acid / Water (9:1) or Ethanol/Water/Acetic Acid.[2][3]
Step-by-Step Procedure:
Setup: Charge a 3-neck flask with 2-fluoro-3-nitrophenacyl bromide (10 mmol) and Ethanol (30 mL).
Activation: Add Glacial Acetic Acid (3 mL) and water (3 mL). Stir vigorously.
Addition: Add Iron Powder (40 mmol, 4 equiv) portion-wise over 15 minutes to control exotherm.
Reaction: Heat to 60°C for 1–2 hours.
Note: Do not exceed 80°C to prevent hydrolysis of the bromide.
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxides. Wash the pad with Ethanol.
Concentration: Concentrate the filtrate to remove most ethanol.
Neutralization: Dilute the residue with cold water and neutralize with solid
until pH is neutral (pH 7).
Warning: Do not make strongly basic (pH > 9) or the
-bromoketone will hydrolyze.
Extraction & Isolation: Extract immediately with Ethyl Acetate, dry (
), and convert to the HCl salt as described in Method A.
Comparative Data & Troubleshooting
Table 1: Method Comparison
Feature
Method A ()
Method B (Fe/AcOH)
Catalytic (Not Recommended)
Chemoselectivity
Excellent (Preserves C-Br)
Good (Preserves C-Br if T < 80°C)
Poor (High risk of de-bromination)
Reaction Time
2–3 Hours
1–2 Hours
1–4 Hours
Workup Difficulty
High (Emulsions)
Low (Filtration)
Low (Filtration)
Scalability
Low (Tin waste issues)
High (Cheap reagents)
High
Yield (Typical)
85–92%
75–85%
< 40% (Complex mixture)
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Product spot on TLC trails or is immobile.
Free amine is interacting with silica.
Add 1% Triethylamine to the TLC eluent to sharpen the spot.
Loss of Bromine (M-Br peak in MS).
Over-reduction.
Lower reaction temperature. Ensure inert atmosphere (prevent oxidation of tin/iron which drives side reactions).
Formation of Indole/Heterocycle.
Spontaneous cyclization.
Keep temperature low (<40°C) during workup. Store as HCl salt immediately.
Incomplete Reaction.
Catalyst deactivation.
For SnCl2: Add a drop of conc. HCl to solubilize tin. For Fe: Use "Reduced Iron Powder" or activate iron with dilute HCl wash before use.
Safety & Handling
Lachrymator Hazard: Phenacyl bromides are potent lachrymators (tear gas agents). All weighing and reactions must be performed in a functioning fume hood.
Explosion Hazard: Nitro compounds can be energetic. Do not distill the crude residue at high temperatures.
Toxicity: Tin (Sn) residues are toxic; dispose of aqueous waste according to heavy metal regulations.
References
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4][5] Tetrahedron Letters, 25(8), 839-842.[5]
Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.
Common Organic Chemistry. (2023). Nitro Reduction - Stannous Chloride (
reaction conditions for coupling 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone with amines
Application Notes and Protocols for the Synthesis of Novel α-Aminoketones Topic: Reaction Conditions for Coupling 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone with Amines For Researchers, Scientists, and Drug Development P...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for the Synthesis of Novel α-Aminoketones
Topic: Reaction Conditions for Coupling 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Aminoketones
The α-aminoketone moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1][2] Its unique structural and electronic properties allow it to participate in key binding interactions with biological targets. The specific substrate, 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone, is a highly activated electrophile, making it an excellent building block for generating diverse libraries of potential drug candidates. The presence of the ortho-fluoro and meta-nitro groups significantly influences the molecule's reactivity and provides additional vectors for molecular recognition studies.
This guide provides a comprehensive overview of the scientific principles, key reaction parameters, and detailed experimental protocols for the successful coupling of this advanced intermediate with a range of primary and secondary amines. The methodologies described herein are designed to be robust, reproducible, and adaptable for both small-scale library synthesis and larger-scale lead optimization efforts.
Reaction Mechanism and Scientific Principles
The coupling of 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone with amines proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] Understanding the underlying principles is critical for optimizing reaction conditions and troubleshooting potential issues.
Causality Behind Reactivity:
The reaction's efficiency is dictated by the electrophilicity of the α-carbon and the nucleophilicity of the amine.
Electrophile Activation: The α-carbon in 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone is highly electron-deficient and thus, exceptionally reactive. This is due to the potent inductive electron-withdrawing effects of three key features: the adjacent carbonyl group, the α-bromine atom, and the electronically demanding 2-fluoro-3-nitrophenyl ring system.[4] This enhanced electrophilicity facilitates a rapid reaction with a wide range of nucleophiles.
Nucleophile Role: The amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic α-carbon, displacing the bromide leaving group. The nucleophilicity of the amine is a key factor; secondary aliphatic amines are generally more nucleophilic than primary amines, which are in turn more nucleophilic than aromatic amines.[5]
The Role of the Base: A base is essential for the reaction's success. It typically serves two primary functions:
Neutralizing Byproduct: It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]
Enhancing Nucleophilicity: In some cases, particularly with less reactive amines, the base can deprotonate the amine to increase its nucleophilicity.
For this reaction, a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N) is strongly recommended to avoid competing reactions.[7][8]
Caption: Figure 1: Generalized SN2 mechanism for the coupling reaction.
Key Reaction Parameters and Optimization
The success of the coupling reaction hinges on the careful selection of solvent, base, and temperature. These parameters must be tailored to the specific amine being used.
Parameter
Recommended Choice(s)
Rationale & Expert Insights
Solvent
DMF, Acetonitrile (MeCN), THF
Polar aprotic solvents are ideal. They effectively dissolve the reactants and inorganic base while poorly solvating the amine nucleophile, thereby enhancing its reactivity. DMF is often the solvent of choice due to its high boiling point and excellent solvating power for a wide range of substrates.[9]
Base
K₂CO₃, Cs₂CO₃, Et₃N, DIPEA
A non-nucleophilic base is crucial to prevent it from competing with the amine in attacking the α-bromoketone. K₂CO₃ is a cost-effective and generally effective choice.[7] Cs₂CO₃ is a stronger base and can be beneficial for less reactive amines. Et₃N or DIPEA are soluble organic bases useful for homogeneous reactions. Use 2.0-3.0 equivalents to ensure complete neutralization of the HBr byproduct.
Temperature
Room Temperature (RT) to 80 °C
The high reactivity of the α-bromoketone allows many reactions to proceed efficiently at RT. For less nucleophilic amines (e.g., anilines), moderate heating (60-80 °C) may be required to drive the reaction to completion in a reasonable timeframe.[7] Monitor the reaction closely by TLC to avoid decomposition at elevated temperatures.
Stoichiometry
Amine (1.1 - 1.5 eq.)
Using a slight excess of the amine can help drive the reaction to completion. For primary amines, a large excess of the amine is sometimes used to minimize the formation of the di-alkylated side product, as the secondary amine product is often more nucleophilic than the starting primary amine.[5][10][11]
Detailed Experimental Protocols
Safety Precautions: 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is a lachrymator and alkylating agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: General Procedure for Coupling with Secondary Amines
This protocol is optimized for highly nucleophilic secondary amines like piperidine, morpholine, or pyrrolidine.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone (1.0 eq.).
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the bromoketone.
Amine Addition: While stirring the suspension, add the secondary amine (1.1 eq.) dropwise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting bromoketone spot and the appearance of a new, more polar product spot indicates reaction progression.
Workup:
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure α-aminoketone product.
Protocol 2: Adapted Procedure for Coupling with Primary Aromatic Amines
This protocol is adapted for less nucleophilic amines, such as substituted anilines, which may require more forcing conditions.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone (1.0 eq.).
Addition of Reagents: Add anhydrous cesium carbonate (Cs₂CO₃, 2.5 eq.) and the primary aromatic amine (1.2 eq.).
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.2 M.
Reaction Conditions: Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).
Reaction Monitoring: Stir the mixture at the elevated temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
Workup and Purification: Follow steps 6 and 7 from Protocol 1. The workup procedure remains the same.
Data Presentation and Expected Outcomes
The following table provides illustrative data based on established principles of nucleophilic substitution for this class of compounds. Actual results may vary.
Amine Substrate
Type
Expected Conditions
Expected Time
Expected Yield
Key Considerations
Piperidine
Secondary Aliphatic
K₂CO₃, DMF, RT
2-4 h
>90%
Highly reactive; reaction is typically clean and fast.
Morpholine
Secondary Aliphatic
K₂CO₃, DMF, RT
3-6 h
>85%
Slightly less nucleophilic than piperidine but still very effective.
Aniline
Primary Aromatic
Cs₂CO₃, MeCN, 60 °C
6-12 h
70-85%
Requires heating due to lower nucleophilicity. Potential for N,N-dialkylation is low but should be monitored.
Benzylamine
Primary Aliphatic
K₂CO₃, DMF, RT
4-8 h
80-90%
More nucleophilic than aniline. Risk of over-alkylation is higher; consider using a larger excess of benzylamine (2-3 eq.) to favor mono-alkylation.[12]
Experimental Workflow Visualization
The following diagram outlines the complete experimental process from setup to final analysis.
Caption: Figure 2: Step-by-step workflow for the synthesis and analysis.
References
Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014).
Synthesis of α-amino carbonyl compounds: a brief review. (2023). RSC Advances.
Nucleophilic substitution reactions of α-haloketones: A comput
Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-844. [Link]
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry.
Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. Benchchem.
The Fascinating Chemistry of α‐Haloamides. (2020). Advanced Synthesis & Catalysis. [Link]
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. [Link]
Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
Nucleophilic Substitution in Synthesis: Amines. (2022). Chemistry LibreTexts. [Link]
Nucleophilic Substitution with Amines. (2020). YouTube. [Link]
Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2011). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 133(41), 16402-16405. [Link]
Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines. (2021). RSC Advances. [Link]
Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
Application Notes and Protocols for N-alkylation of [2,3'-Bipyridin]-2'-amine. Benchchem.
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. (2019). Organic & Biomolecular Chemistry. [Link]
Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline. Benchchem.
Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
Technical Support Center: Minimizing Dibromo Impurities in the Synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is a critical step in the development of various pharmaceutical compounds. However, a co...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is a critical step in the development of various pharmaceutical compounds. However, a common challenge encountered during this process is the formation of dibromo impurities, which can complicate purification and reduce the overall yield of the desired product. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of these impurities and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dibromo impurity formation in the synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone?
A1: The primary cause of dibromo impurity formation is the over-bromination of the starting material, 1-(2-fluoro-3-nitrophenyl)ethanone. This occurs when the reaction conditions favor the substitution of a second bromine atom at the α-carbon of the ketone.[1] The reaction proceeds through an acid-catalyzed enol intermediate, which is nucleophilic and attacks molecular bromine.[2][3] Once the monobrominated product is formed, it can undergo further enolization and react with any remaining bromine in the mixture, leading to the dibromo impurity.
Q2: How does the choice of brominating agent affect the formation of dibromo impurities?
A2: While molecular bromine (Br₂) is a common brominating agent, its high reactivity can sometimes lead to over-bromination.[4] Alternative brominating agents like N-bromosuccinimide (NBS) can offer better control and selectivity for monobromination, potentially reducing the formation of dibromo impurities.[5] The choice of brominating agent should be carefully considered based on the specific substrate and reaction conditions.[6][7]
Q3: Can the reaction solvent influence the level of dibromo impurities?
A3: Yes, the solvent can play a significant role. Solvents like methanol, often with a small amount of acid catalyst, are used to facilitate the reaction through acid-catalyzed enolization.[4] The polarity and protic nature of the solvent can influence the rate of enol formation and the solubility of the reactants, thereby affecting the selectivity of the bromination.[2] Experimenting with different solvent systems may be necessary to optimize for minimal dibromo impurity.
Q4: How can I effectively monitor the progress of the reaction to avoid over-bromination?
A4: Real-time reaction monitoring is crucial. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective for tracking the consumption of the starting material and the formation of the desired product and any byproducts.[8][9][10] By carefully monitoring the reaction, you can quench it at the optimal time to maximize the yield of the monobrominated product and minimize the formation of the dibromo impurity.[11]
Q5: What are the best methods for quenching the reaction to stop further bromination?
A5: To halt the reaction and remove any unreacted bromine, a quenching agent is typically added.[12] Common quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium sulfite.[12][13] These reducing agents react with excess bromine to form non-volatile bromide salts, which can be easily removed during the aqueous work-up.[12] The choice of quenching agent can depend on the pH of your reaction mixture.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone that can lead to the formation of dibromo impurities.
Problem
Probable Cause(s)
Recommended Solution(s)
High percentage of dibromo impurity detected by analytical methods (e.g., HPLC, NMR).
1. Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂) increases the likelihood of a second bromination event.[1] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed provides an opportunity for the monobrominated product to react further.[6][14] 3. Elevated Reaction Temperature: Higher temperatures can increase the reaction rate, but may also decrease selectivity, leading to more dibromo product.[6][15]
1. Stoichiometry Control: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting ketone.[14] 2. Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed.[9] 3. Temperature Control: Maintain a controlled, and often low, reaction temperature (e.g., 0-5°C) during the addition of bromine and throughout the reaction.[16]
Difficulty in separating the desired monobromo product from the dibromo impurity.
Similar Polarity: The monobromo and dibromo compounds often have very similar polarities, making separation by column chromatography challenging.[17]
Optimize Chromatography: Use a high-resolution silica gel and a carefully selected eluent system with a shallow gradient to improve separation. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method.[17]
Inconsistent results and variable levels of dibromo impurity between batches.
1. Inconsistent Reagent Quality: The purity and reactivity of the brominating agent can vary. 2. Variations in Reaction Setup: Minor differences in reaction setup, such as stirring speed or the rate of bromine addition, can impact the outcome.
1. Reagent Validation: Use fresh, high-purity brominating agents. 2. Standardized Protocol: Develop and strictly adhere to a detailed and standardized experimental protocol.
Optimized Experimental Protocol
This protocol is designed to minimize the formation of dibromo impurities during the synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone.
Materials and Reagents:
1-(2-fluoro-3-nitrophenyl)ethanone
Bromine (Br₂) or N-Bromosuccinimide (NBS)
Methanol (anhydrous)
Hydrochloric acid (catalytic amount)
Sodium thiosulfate solution (10% aqueous)
Dichloromethane (DCM)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-fluoro-3-nitrophenyl)ethanone in anhydrous methanol. Add a catalytic amount of hydrochloric acid. Cool the mixture to 0-5°C in an ice bath.
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in methanol dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).
Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
Work-up: Remove the methanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, wash it with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone.
Reaction Mechanism and Impurity Formation
The following diagram illustrates the reaction pathway for the desired monobromination and the competing side reaction leading to the dibromo impurity.
Caption: Acid-catalyzed bromination pathway and side reaction.
Key Parameter Summary
Parameter
Impact on Dibromo Impurity
Recommendation
Stoichiometry of Brominating Agent
Direct correlation; excess leads to higher impurity levels.
Use 1.0 - 1.1 equivalents.
Reaction Temperature
Higher temperatures can decrease selectivity.
Maintain low temperatures (0-5°C).
Reaction Time
Longer times increase the risk of over-bromination.
Monitor closely and quench promptly after completion.
Rate of Bromine Addition
Rapid addition can create localized high concentrations of bromine.
Add dropwise over an extended period.
By carefully controlling these parameters and utilizing effective reaction monitoring, researchers can significantly minimize the formation of dibromo impurities in the synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone, leading to higher yields and easier purification of the desired product.
Navigating the Synthesis Landscape: A Technical Support Guide for 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone Reactions
Welcome to the technical support center for optimizing reactions involving 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing reactions involving 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable insights into solvent selection and troubleshooting common experimental hurdles. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve product yield, and minimize side-product formation.
Foundational Principles: The Critical Role of the Solvent
The choice of solvent is paramount in directing the outcome of reactions with α-haloketones like 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone. The solvent not only dissolves the reactants but also actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. This molecule is susceptible to both nucleophilic substitution at the α-carbon (an SN2-type pathway) and nucleophilic aromatic substitution (SNAr) on the fluoronitrophenyl ring. The solvent's properties will heavily influence which pathway is favored.
Solvent Property Overview
Understanding the key properties of common solvents is the first step toward optimization. Polarity, proticity, and the ability to solvate cations and anions all play a crucial role.
Solvent
Type
Dielectric Constant (Polarity)
Key Characteristics & Impact on Reactions
Dimethylformamide (DMF)
Polar Aprotic
36.7
Excellent at solvating cations, leaving anions (nucleophiles) "naked" and highly reactive. Favors SN2 reactions.[1][2]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
Similar to DMF, strongly solvates cations, enhancing nucleophilicity. Also favors SN2 pathways.[1][2]
Acetonitrile (ACN)
Polar Aprotic
37.5
A good general-purpose polar aprotic solvent that promotes SN2 reactions.[3]
Acetone
Polar Aprotic
20.7
Less polar than DMF or DMSO, but still effective for many SN2 reactions.[4]
Tetrahydrofuran (THF)
Borderline Polar Aprotic
7.6
Lower polarity, can be a good choice when trying to temper reactivity or for reactants with lower polarity.
Methanol (MeOH)
Polar Protic
32.7
Can solvate both cations and anions through hydrogen bonding. This "caging" of the nucleophile can slow down SN2 reactions.[1][3] May favor SN1-type reactions or solvolysis.[5]
Ethanol (EtOH)
Polar Protic
24.6
Similar to methanol, its protic nature can hinder SN2 reactions by solvating the nucleophile.
Water (H₂O)
Polar Protic
80.1
Highly polar and protic. Strongly solvates nucleophiles, generally disfavoring SN2 reactions. Can act as a nucleophile itself (hydrolysis).[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, often related to solvent choice and reaction conditions.[6][7][8]
Cause 1: Inappropriate Solvent Type. If you are performing a nucleophilic substitution at the α-bromo position (an SN2 reaction), using a polar protic solvent like methanol or water can significantly reduce your yield.[3] These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[1]
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.[2][3]
Cause 2: Competing SNAr Reaction. The fluorine atom on the aromatic ring is activated by the adjacent nitro group, making it susceptible to nucleophilic aromatic substitution. Depending on your nucleophile and reaction conditions, this can be a significant side reaction.
Solution: Carefully control the reaction temperature. SNAr reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature may favor the desired SN2 pathway. Additionally, the choice of nucleophile is critical; softer nucleophiles tend to favor SN2 over SNAr.
Cause 3: Decomposition of Starting Material or Product. The α-haloketone starting material or the desired product may be unstable under the reaction conditions.
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This will help you determine the optimal reaction time and prevent decomposition due to prolonged reaction times or excessive heating.[7][10] If the product is base-sensitive, ensure the workup procedure neutralizes any excess base promptly.
Cause 4: Moisture in the Reaction. If your nucleophile or other reagents are sensitive to water, trace amounts of moisture in the solvent can lead to side reactions and reduced yield.
Solution: Use anhydrous solvents and dry glassware. Flame-drying glassware under vacuum or oven-drying is recommended.[7]
Q2: I am observing a significant amount of an unintended side product. How can I identify and minimize its formation?
A2: Side product formation is a common challenge. The structure of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone presents several possibilities for side reactions.
Identifying the Side Product: The first step is to characterize the impurity. Techniques like LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are invaluable for this purpose. Common side products could include the product of SNAr, hydrolysis of the bromo-ketone if water is present, or products from reactions with the solvent itself.
Minimizing SNAr: As mentioned in A1, the electron-deficient aromatic ring is prone to attack.
Solvent Choice: The solvent can influence the relative rates of SN2 and SNAr. While polar aprotic solvents generally favor SN2, highly polar solvents can also stabilize the charged intermediate in SNAr reactions (the Meisenheimer complex).[11][12] Experimenting with a solvent of intermediate polarity, like THF, might be beneficial.
Nucleophile Selection: Harder, more charge-dense nucleophiles may favor SNAr, while larger, more polarizable ("softer") nucleophiles will preferentially attack the softer electrophilic center of the α-carbon in an SN2 fashion.
Preventing Solvolysis: If a protic solvent is used, it can act as a nucleophile, leading to solvolysis products (e.g., formation of a methoxy ketone in methanol).
Solution: If a protic solvent is necessary for solubility reasons, consider running the reaction at a lower temperature to disfavor the solvolysis pathway. However, the best approach is to switch to a polar aprotic solvent whenever possible.[13]
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Experiment
This protocol outlines a method for systematically evaluating different solvents for your reaction.
Preparation: In parallel, set up a series of small-scale reactions in identical vials. Ensure all glassware is clean and dry.
Reactant Addition: To each vial, add 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone (1 equivalent) and your nucleophile (1.1 equivalents).
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, DMSO, ACN, THF, and for comparison, a protic solvent like isopropanol) to achieve the same concentration in each reaction.
Reaction Conditions: Stir all reactions at a consistent temperature (e.g., room temperature or a slightly elevated temperature).
Monitoring: At regular intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC or LC-MS to determine the extent of conversion and the formation of any side products.
Analysis: Compare the results to identify the solvent that provides the best combination of reaction rate, yield, and purity.
Visualizing the Process
Reaction Pathways Diagram
Caption: A logical workflow for troubleshooting common reaction issues.
Frequently Asked Questions (FAQs)
Q: Can I use a non-polar solvent for this reaction?
A: Generally, non-polar solvents like hexane or toluene are not suitable. The starting material and most common nucleophiles (which are often salts) have poor solubility in non-polar solvents, leading to very slow or no reaction.
[14]
Q: How does the nitro group's position affect solvent choice?
A: The ortho and para positions of the nitro group relative to the fluorine atom strongly activate the ring for SNAr. The meta position, as in this molecule's isomer 2-Bromo-1-(3-fluoro-2-nitrophenyl)ethanone, would have a different electronic effect. The principles of solvent selection remain the same, but the propensity for SNAr might be altered.
Q: Are there any "green" solvent alternatives?
A: The pharmaceutical industry is increasingly focused on green chemistry. [15]Solvents like 2-methyltetrahydrofuran (2-MeTHF) can be a greener alternative to THF. Cyrene is a bio-derived dipolar aprotic solvent that can sometimes replace DMF or NMP. However, any new solvent would require thorough screening as described in Protocol 1 to ensure compatibility and efficiency for this specific reaction.
[16]
Q: My reaction seems to stall before completion. What should I do?
A: If the reaction stalls, it could be due to several reasons. The nucleophile might be degrading over time, or an equilibrium is being reached. First, confirm the purity of your starting materials and solvents. [7]If everything is pure, you could try adding a second portion of the nucleophile. Alternatively, a slight increase in temperature might provide the necessary activation energy to push the reaction to completion, but monitor closely for side product formation.
References
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available at: [Link]
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions - ResearchGate. Available at: [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chem.libretexts.org. Available at: [Link]
Sn1 vs Sn2: Solvent effects (video) - Khan Academy. Available at: [Link]
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. Available at: [Link]
Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH. Available at: [Link]
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria Repository. Available at: [Link]
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 - Shoreline Community College. Available at: [Link]
2-Bromo-1-(3-nitrophenyl)ethanone - PMC - NIH. Available at: [Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. Available at: [Link]
Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict. Available at: [Link]
Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers - YouTube. Available at: [Link]
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. Available at: [Link]
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS - ResearchGate. Available at: [Link]
What could be reason for getting a very low yield in organic chemistry? - Quora. Available at: [Link]
Tips & Tricks: (How to Improve) Yield - University of Rochester. Available at: [Link]
How To: Improve Yield - University of Rochester. Available at: [Link]
Polar Aprotic Solvents and Side Reactions : r/Mcat - Reddit. Available at: [Link]
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
Common ways to lose product and reduce yield? - Reddit. Available at: [Link]
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]
2-Bromo-1-(3-fluoro-2-nitrophenyl)ethanone 1g - Dana Bioscience. Available at: [Link]
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Available at: [Link]
Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. Available at: [Link]
A Facile, Efficient, Environmentally Benign Protocol for the Synthesis of α-Bromoacetophenones Using Ultrasound Waves - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
a. Identify the substitution products that form when 2-bromo-2-me... | Study Prep in Pearson+. Available at: [Link]
Ethanone, 2-bromo-1-(4-nitrophenyl)- - NIST WebBook. Available at: [Link]